molecular formula C20H16Cl2N2O5S B2843211 N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide CAS No. 339015-26-8

N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide

Cat. No.: B2843211
CAS No.: 339015-26-8
M. Wt: 467.32
InChI Key: HSLKEKCFNIKVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide is a complex organic compound characterized by its unique structure, which includes dichloro, isopropoxy, nitrophenoxy, and thiophenecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Core: Starting with a thiophene derivative, the core structure is often synthesized through a series of halogenation and substitution reactions.

    Attachment of the Phenyl Groups: The phenyl groups are introduced via nucleophilic aromatic substitution reactions, where the nitrophenoxy and dichloro-isopropoxyphenyl groups are attached to the thiophene core.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: for the halogenation and substitution steps.

    Continuous flow systems: to ensure efficient mixing and reaction control.

    Purification processes: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide
  • N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, N-(2,4-dichloro-5-isopropoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with biological targets

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(2,4-dichloro-5-propan-2-yloxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O5S/c1-11(2)28-18-10-16(14(21)9-15(18)22)23-20(25)19-17(7-8-30-19)29-13-5-3-12(4-6-13)24(26)27/h3-11H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLKEKCFNIKVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.